

Spectroscopic Profile of Diacetone Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diacetone alcohol*

Cat. No.: *B1670379*

[Get Quote](#)

Introduction

Diacetone alcohol (DAA), systematically known as 4-hydroxy-4-methylpentan-2-one, is a common organic compound with applications as a solvent and a chemical intermediate. Its structure, featuring both a ketone and a tertiary alcohol functional group, gives rise to a distinct spectroscopic signature. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **diacetone alcohol**, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **diacetone alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Solvent: CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.5-4.0	Singlet (broad)	1H	Hydroxyl proton (-OH)
2.64	Singlet	2H	Methylene protons (-CH ₂ -)
2.18	Singlet	3H	Methyl protons (ketone, -COCH ₃)
1.26	Singlet	6H	Methyl protons (alcohol, -C(OH)(CH ₃) ₂)

¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (ppm)	Assignment
208.6	Carbonyl carbon (C=O)
69.8	Quaternary carbon (alcohol, -C(OH)-)
52.8	Methylene carbon (-CH ₂ -)
31.7	Methyl carbon (ketone, -COCH ₃)
29.2	Methyl carbons (alcohol, -C(OH)(CH ₃) ₂)

Infrared (IR) Spectroscopy

Major IR Absorption Bands (Neat Liquid)

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3450	Strong, Broad	O-H	Stretching
2970, 2925	Strong	C-H	Stretching (sp ³)
1710	Strong	C=O	Stretching
1360, 1370	Medium	C-H	Bending
1170	Strong	C-O	Stretching

Mass Spectrometry (MS)

Key Fragments from Electron Ionization (EI) Mass Spectrum

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
116	Low	[M] ⁺ (Molecular Ion)
101	12.2	[M - CH ₃] ⁺
59	38.1	[C ₃ H ₇ O] ⁺
58	21.0	[C ₃ H ₆ O] ⁺
43	100.0	[CH ₃ CO] ⁺ (Base Peak)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of **diacetone alcohol** (approximately 10-20 mg) is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- The NMR spectrometer is tuned and locked onto the deuterium signal of the CDCl_3 solvent.
- The magnetic field is shimmed to achieve optimal homogeneity.
- A standard one-pulse ^1H NMR experiment is performed.
- The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

^{13}C NMR Acquisition:

- Using the same sample, the spectrometer is tuned to the ^{13}C frequency.
- A proton-decoupled ^{13}C NMR experiment is conducted to simplify the spectrum to single lines for each unique carbon atom.
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, followed by Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A drop of pure **diacetone alcohol** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.

FTIR Spectrum Acquisition:

- A background spectrum of the empty spectrometer is recorded.

- The prepared salt plate "sandwich" is placed in the sample holder of the FTIR spectrometer.
- The sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

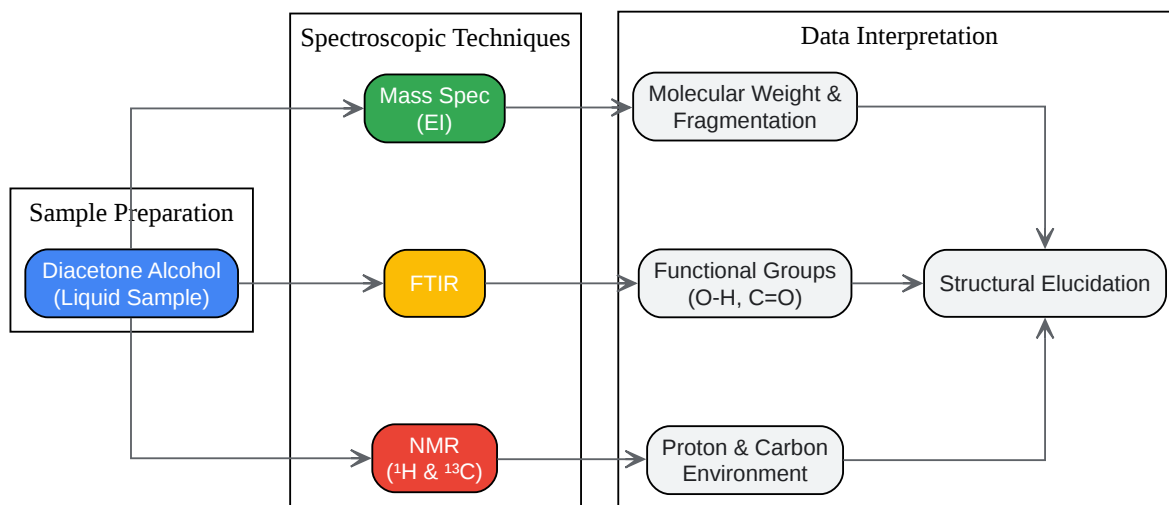
- A small amount of **diacetone alcohol** is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) inlet, where it is vaporized.
- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis:

- The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion, and a mass spectrum is generated by plotting ion abundance versus m/z ratio.

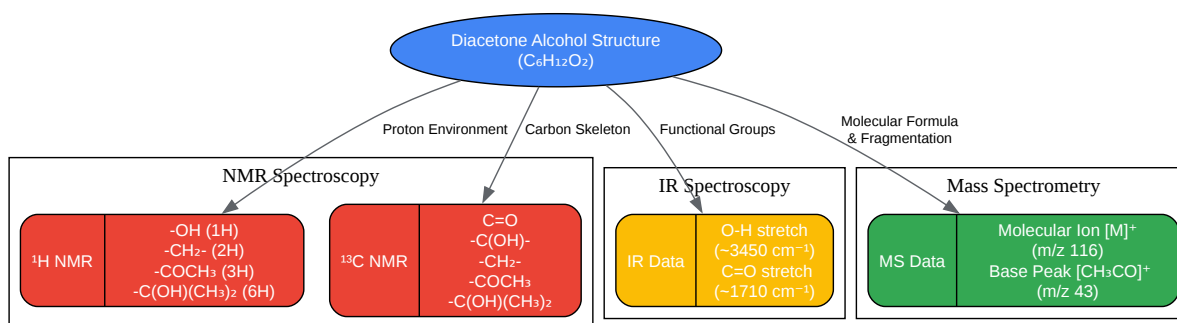
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide for the structural elucidation of **diacetone alcohol**.



[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.



[Click to download full resolution via product page](#)

Caption: Spectroscopic Data Correlation to Molecular Structure.

- To cite this document: BenchChem. [Spectroscopic Profile of Diacetone Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1670379#diacetone-alcohol-spectroscopic-data-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1670379#diacetone-alcohol-spectroscopic-data-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com